4-Chloro-6-fluoro-1H-benzo[d]imidazole
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Overview
Description
4-Chloro-6-fluoro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features both chlorine and fluorine substituents on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, a class to which this compound belongs, often target dna, specifically the minor groove of dna . They form non-covalent interactions with the minor groove, which can disrupt the normal functioning of the DNA .
Mode of Action
Benzimidazole derivatives are known to interact with dna through hydrogen bonding, electrostatic, and van der waals interactions . This interaction can cause reversible inhibition of DNA-dependent functions .
Biochemical Pathways
It’s known that benzimidazole derivatives can inhibit the synthesis of bacterial nucleic acids and proteins, thereby exerting an antibacterial effect .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Benzimidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-fluoroaniline with formic acid and formaldehyde, followed by cyclization to form the benzimidazole ring. The reaction conditions often require a catalyst and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated processes helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-fluoro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the benzimidazole ring .
Scientific Research Applications
4-Chloro-6-fluoro-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-1H-benzo[d]imidazole: Lacks the fluorine substituent, which can affect its reactivity and biological activity.
6-Fluoro-1H-benzo[d]imidazole: Lacks the chlorine substituent, leading to different chemical and biological properties.
4-Chloro-5-fluoro-1H-benzo[d]imidazole: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness: 4-Chloro-6-fluoro-1H-benzo[d]imidazole is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .
Properties
IUPAC Name |
4-chloro-6-fluoro-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPKVTIYSAMDTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743610 |
Source
|
Record name | 4-Chloro-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314092-05-1 |
Source
|
Record name | 4-Chloro-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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